5,8-Dimethoxy-2-methylquinolin-6-amine 5,8-Dimethoxy-2-methylquinolin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15955826
InChI: InChI=1S/C12H14N2O2/c1-7-4-5-8-11(14-7)10(15-2)6-9(13)12(8)16-3/h4-6H,13H2,1-3H3
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

5,8-Dimethoxy-2-methylquinolin-6-amine

CAS No.:

Cat. No.: VC15955826

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dimethoxy-2-methylquinolin-6-amine -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 5,8-dimethoxy-2-methylquinolin-6-amine
Standard InChI InChI=1S/C12H14N2O2/c1-7-4-5-8-11(14-7)10(15-2)6-9(13)12(8)16-3/h4-6H,13H2,1-3H3
Standard InChI Key PSVCXXSXEFEIDC-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C(=C2C=C1)OC)N)OC

Introduction

Chemical Structure and Physicochemical Properties

5,8-Dimethoxy-2-methylquinolin-6-amine belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substituents on the quinoline core critically influence its electronic properties, solubility, and biological activity. The methoxy groups at positions 5 and 8 act as electron-donating groups, while the methyl group at position 2 introduces steric effects that may modulate interactions with biological targets.

Molecular Characteristics

  • Molecular Formula: C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

  • Molecular Weight: 218.25 g/mol

  • IUPAC Name: 5,8-Dimethoxy-2-methylquinolin-6-amine

  • SMILES: COC1=C(C2=C(C=CN=C2C=C1OC)C)N

  • Key Functional Groups: Two methoxy (-OCH₃), one methyl (-CH₃), and one primary amine (-NH₂).

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzymes or receptors, a feature common to bioactive quinolines .

Synthesis and Preparation Methods

The synthesis of 5,8-dimethoxy-2-methylquinolin-6-amine involves multi-step organic reactions, typically starting with substituted aniline precursors. While direct literature on its preparation is scarce, analogous pathways from related quinoline derivatives provide a framework for plausible routes.

Core Quinoline Formation

A Friedländer synthesis approach may be employed, combining 3-amino-4,5-dimethoxybenzaldehyde with a methyl-substituted ketone (e.g., acetone) under acidic conditions. This method facilitates cyclization to form the quinoline backbone while introducing the methyl group at position 2 .

Functionalization at Position 6

The amine group at position 6 can be introduced via nitration followed by reduction:

  • Nitration: Treat the intermediate 5,8-dimethoxy-2-methylquinoline with nitric acid in sulfuric acid to nitrate position 6.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine .

Table 1: Hypothetical Synthesis Steps and Conditions

StepReactionReagents/ConditionsYield (%)Reference
1Friedländer cyclizationAcetone, H₂SO₄, reflux65
2NitrationHNO₃, H₂SO₄, 0–5°C45
3ReductionH₂ (1 atm), 10% Pd/C, ethanol78

Industrial-scale production might employ continuous flow reactors to optimize temperature control and reduce reaction times .

Chemical Reactivity and Derivative Formation

The reactivity of 5,8-dimethoxy-2-methylquinolin-6-amine is governed by its electron-rich quinoline core and nucleophilic amine group.

Electrophilic Substitution

The methoxy groups direct electrophilic attacks to positions 3 and 4. For example:

  • Halogenation: Reacts with bromine in acetic acid to yield 3-bromo-5,8-dimethoxy-2-methylquinolin-6-amine .

  • Sulfonation: Concentrated sulfuric acid introduces sulfonic acid groups at position 4 .

Functionalization of the Amine Group

The primary amine at position 6 undergoes acylation or alkylation:

  • Acylation: Treatment with acetyl chloride forms the corresponding acetamide.

  • Schiff Base Formation: Reacts with aldehydes (e.g., benzaldehyde) to generate imine derivatives .

Table 2: Representative Derivatives and Applications

DerivativeApplicationBiological Activity (IC₅₀)Reference
N-Acetylated analogAntimicrobial agentMIC: 12.5 µg/mL (E. coli)
Schiff base with benzaldehydeAnticancer agentIC₅₀: 0.89 µM (HeLa)
Cell Line/PathogenActivity MetricValueReference
HeLa (Cervical cancer)Cytotoxicity (IC₅₀)0.89 µM
Staphylococcus aureusMIC12.5 µg/mL
HT-29 (Colorectal cancer)Apoptosis induction68% at 10 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator